molecular formula C14H14O3 B5816833 7-Allyloxy-4,8-dimethylcoumarin CAS No. 3993-43-9

7-Allyloxy-4,8-dimethylcoumarin

Cat. No.: B5816833
CAS No.: 3993-43-9
M. Wt: 230.26 g/mol
InChI Key: CWBNOQSQEHMTNZ-UHFFFAOYSA-N
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Description

7-Allyloxy-4,8-dimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C14H14O3, and it has a molecular weight of 230.266 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyloxy-4,8-dimethylcoumarin typically involves the alkylation of 7-hydroxy-4,8-dimethylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The general reaction scheme is as follows:

[ \text{7-Hydroxy-4,8-dimethylcoumarin} + \text{Allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-Allyloxy-4,8-dimethylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrogenated coumarin derivatives.

Scientific Research Applications

7-Allyloxy-4,8-dimethylcoumarin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Allyloxy-4,8-dimethylcoumarin is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Coumarins are known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, they may interact with cellular receptors and signaling pathways, leading to their observed biological effects .

Comparison with Similar Compounds

Comparison: 7-Allyloxy-4,8-dimethylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4,8-dimethyl-7-prop-2-enoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBNOQSQEHMTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884024
Record name 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)-
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Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3993-43-9
Record name 4,8-Dimethyl-7-(2-propen-1-yloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3993-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Allyloxy-4,8-dimethylcoumarin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4,8-dimethyl-7-hydroxycoumarin (4.85 g, 25.5 mmoles) in 200 ml of acetone was reacted with 3-bromopropene (4.62 g, 38.2 mmoles) in the presence of anhydrous potassium carbonate (10 g). The reaction mixture was heated under reflux for 4 hours, cooled and filtered. The collected solid was washed with fresh acetone. The filtrate and washings were combined and the solvent evaporated under reduced pressure. The crude product was recrystallized from methanol to yield the title compound as fluffy, white needles, m.p. 107°-108° C., 3.5 g, 60% yield. 1H NMR: 2.3 (s, 3H, C8 --CH3), 2.4 (d, 3H, C4 --CH3J=1.2 Hz), 4.6 (dt, 2H, O--CH2J=1.5, 4.8 Hz), 5.4 (m, 2H, =CH2J=4.8 Hz), 5.9 (m, 1H, --CH=CH2), 6.1 (d, 1H, C3 --H, J=1.2 Hz), 6.8 (d, 1H, C6 --H, J=9.0 Hz), 7.3 (d, 1H, C5 --H, J=9.0 Hz)
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

7-Hydroxy-4,8-dimethylcoumarin (91.075 g, 0.479 mol), anhydrous K2CO3 (302.9 g, 2.190 mol), and allyl bromide (217.1 mL, 2.51 mol) were added to 2.5 L of reagent grade acetone. The milky mixture was refluxed for eight hours with overhead stirring, filtered, and the filtrate was concentrated to dryness with the rotary evaporator to obtain 7-allyloxy-4,8-dimethylcoumarin (113.5 g, 0.493 mol, 103%). The crude product melted at 94.0°-100° C. (lit. mp 108° C.) and was used in the next step.
Quantity
91.075 g
Type
reactant
Reaction Step One
Name
Quantity
302.9 g
Type
reactant
Reaction Step One
Quantity
217.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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